9-(3-ethoxy-4-hydroxyphenyl)-6-[4-(propan-2-yl)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
CAS No.:
Cat. No.: VC15030249
Molecular Formula: C26H28N4O3
Molecular Weight: 444.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H28N4O3 |
|---|---|
| Molecular Weight | 444.5 g/mol |
| IUPAC Name | 9-(3-ethoxy-4-hydroxyphenyl)-6-(4-propan-2-ylphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
| Standard InChI | InChI=1S/C26H28N4O3/c1-4-33-23-13-18(9-10-21(23)31)25-24-20(29-26-27-14-28-30(25)26)11-19(12-22(24)32)17-7-5-16(6-8-17)15(2)3/h5-10,13-15,19,25,31H,4,11-12H2,1-3H3,(H,27,28,29) |
| Standard InChI Key | CYXWTFDFEVFQNW-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)C(C)C)NC5=NC=NN25)O |
Introduction
9-(3-ethoxy-4-hydroxyphenyl)-6-[4-(propan-2-yl)phenyl]-5,6,7,9-tetrahydro triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound belonging to the class of quinazolines and triazoles. This compound is characterized by its intricate molecular structure, which includes a triazoloquinazoline core with various substituents such as ethoxy, hydroxy, and propan-2-yl groups. These functional groups contribute to its chemical reactivity and potential biological activities.
Synthesis
The synthesis of 9-(3-ethoxy-4-hydroxyphenyl)-6-[4-(propan-2-yl)phenyl]-5,6,7,9-tetrahydro triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step organic reactions. These reactions often include cyclization and substitution steps, utilizing reagents such as alkyl halides for the ethoxy group and phenolic compounds for the hydroxyphenyl group. The choice of solvent, temperature, and reaction time are critical for optimizing yield and purity.
| Reagent | Role in Synthesis |
|---|---|
| Alkyl Halides | Introduction of ethoxy group |
| Phenolic Compounds | Introduction of hydroxyphenyl group |
| Solvents (e.g., THF) | Facilitates reaction conditions |
| Temperature Control | Optimizes reaction yield and purity |
Potential Applications
Given its classification as a quinazoline derivative and its structural complexity, this compound may exhibit potential therapeutic applications. Quinazolines and triazoles are known for their biological activities, including interactions with enzymes and receptors, which can be beneficial in medicinal chemistry.
| Compound Class | Potential Biological Activity |
|---|---|
| Quinazolines | Enzyme inhibition, receptor interaction |
| Triazoles | Antifungal, antibacterial properties |
Chemical Reactions and Interactions
The compound can participate in various chemical reactions typical for quinazolines and triazoles. These reactions may require specific conditions such as acidic or basic environments, depending on the nature of the substituents involved.
| Reaction Type | Conditions |
|---|---|
| Substitution Reactions | Basic or acidic conditions |
| Cyclization Reactions | Specific temperature and solvent conditions |
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